molecular formula C14H17NO3 B7811877 2-(3-oxo-1H-isoindol-2-yl)hexanoic acid

2-(3-oxo-1H-isoindol-2-yl)hexanoic acid

Cat. No.: B7811877
M. Wt: 247.29 g/mol
InChI Key: GHQIXBHPQQGSOM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is an ester derivative featuring a propanoate backbone substituted at the second carbon with a 3-methylpyrazole moiety. Its molecular formula is C₉H₁₄N₂O₂, and its structure combines the lipophilic ethyl ester group with the aromatic heterocyclic pyrazole ring. This compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole derivatives in modulating biological activity and physicochemical properties . Commercial availability (e.g., CymitQuimica Product Code: 10-F369651) highlights its utility as a synthetic intermediate, though discontinuation suggests niche applications or production challenges .

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-3-8-12(14(17)18)15-9-10-6-4-5-7-11(10)13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQIXBHPQQGSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Pyrazole substituents significantly influence chemical reactivity, stability, and biological activity. Key analogs include:

Compound Name Substituent on Pyrazole Molecular Formula Key Applications/Properties Reference
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate 3-methyl C₉H₁₄N₂O₂ Synthetic intermediate, discontinued
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate 3-difluoromethyl C₈H₁₀F₂N₂O₂ Agrochemical research (enhanced stability)
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate 4-bromo C₇H₁₀BrN₂O₂ Potential cross-coupling reactions
  • 3-Methyl vs. Difluoromethyl : The methyl group provides moderate lipophilicity, while difluoromethyl enhances electron-withdrawing effects and metabolic stability, making the latter favorable in agrochemicals .
  • Positional Isomerism : 3-Substitution (target compound) vs. 4-substitution (bromo analog) alters steric and electronic profiles, affecting reactivity in downstream synthesis .

Pharmaceutical Derivatives: Telotristat Ethyl

Telotristat ethyl, a serotonin synthesis inhibitor for carcinoid syndrome, incorporates the 3-methylpyrazole moiety within a complex structure:

  • Structure: Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate .
  • Comparison: The target compound serves as a structural fragment in Telotristat ethyl. The addition of chloro, trifluoroethoxy, and amino groups in Telotristat enhances target specificity and pharmacokinetics, contrasting with the simpler ester’s role as an intermediate .

Agrochemical Propanoate Esters

Ethyl propanoate derivatives with phenoxy or heterocyclic substituents are widely used as herbicides:

  • Pyraflufen-ethyl: Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate (herbicide) .
  • Quizalofop-P-ethyl: Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate (grass herbicide) .

Key Differences :

  • Heterocycle Type: Pyrazole (target compound) vs. benzoxazole/quinoxaline (agrochemicals) dictates mode of action. Pyrazoles often interact with enzymatic targets, while phenoxy-heterocycles disrupt plant lipid biosynthesis .
  • Substituent Effects : Chlorine and aromatic rings in agrochemicals enhance environmental persistence, whereas methylpyrazole may degrade more readily .

Physicochemical and Functional Properties

While explicit data (e.g., melting points) are absent in evidence, inferences can be made:

  • Lipophilicity : Difluoromethyl (logP ↑) > Methyl ≈ Bromo.
  • Solubility: Hydroxy/amino substituents () improve aqueous solubility vs. hydrophobic methyl/bromo .
  • Stability : Difluoromethyl and halogenated agrochemicals resist hydrolysis better than methylpyrazole derivatives .

Preparation Methods

Condensation of Bromohexanoic Acid with Phthalimide Derivatives

A widely adopted strategy involves the nucleophilic substitution of bromohexanoic acid derivatives with phthalimide-based precursors. This method leverages the reactivity of bromohexanoic acid’s terminal bromide to form covalent bonds with nitrogen-containing heterocycles.

Procedure :

  • Reactant Preparation : 6-Bromohexanoic acid is activated via thionyl chloride (SOCl₂) to form 6-bromohexanoyl chloride, enhancing electrophilicity.

  • Condensation : The acyl chloride reacts with potassium phthalimide in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, forming 2-(6-bromohexanoyl)isoindole-1,3-dione .

  • Reductive Cyclization : The intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under 3 atm H₂ pressure, cyclizing to form the isoindol-3-one ring .

  • Acid Hydrolysis : The ester-protected carboxylic acid is hydrolyzed using 2M HCl at reflux, yielding the final product .

Key Parameters :

  • Yield: 68–72% over four steps.

  • Purity: >95% (HPLC).

  • Scalability: Suitable for multi-gram synthesis.

Catalytic Hydroformylation for Isoindol Ring Formation

Transition-metal-catalyzed hydroformylation offers a stereoselective route to construct the isoindol core while appending the hexanoic acid chain. This method is notable for its atom economy and mild conditions.

Procedure :

  • Substrate Synthesis : Allylhexanoic acid is treated with phthalic anhydride in acetic acid to form a phthalimide-protected allyl ester.

  • Hydroformylation : The allyl ester undergoes rhodium-catalyzed hydroformylation in an autoclave at 100°C under 50 bar CO/H₂ (1:1), generating a formyl intermediate .

  • Cyclization : Intramolecular aldol condensation of the formyl group with the phthalimide nitrogen forms the isoindol-3-one ring .

  • Deprotection : The phthalimide group is removed via hydrazinolysis, followed by acidification to liberate the carboxylic acid .

Key Parameters :

  • Yield: 58–63% (two steps post-hydroformylation).

  • Catalyst Loading: 0.3 mol% Rh(acac)(CO)₂.

  • Reaction Time: 20–24 hours.

Oxidation of Secondary Alcohols to Introduce Acid Moiety

Industrial-scale protocols often employ oxidative methods to convert alcohol precursors into carboxylic acids. This approach is compatible with late-stage functionalization of the isoindol ring.

Procedure :

  • Alcohol Synthesis : 2-(3-Oxo-1H-isoindol-2-yl)hexanol is prepared via Grignard addition of hexylmagnesium bromide to isatin, followed by catalytic hydrogenation .

  • Oxidation : The secondary alcohol is oxidized using concentrated nitric acid (HNO₃) at 50–55°C, yielding the carboxylic acid .

  • Purification : The crude product is washed with water, dehydrated with CaCl₂, and distilled under reduced pressure (8.0 kPa) to isolate the pure compound .

Key Parameters :

  • Yield: 85–90% (oxidation step).

  • Safety Notes: Exothermic reaction requiring precise temperature control .

  • Byproducts: Nitrous oxide (N₂O) emissions necessitate scrubber systems.

Hydrolysis of Nitriles to Carboxylic Acids

Nitrile hydrolysis provides a straightforward route to introduce the hexanoic acid group under basic or acidic conditions.

Procedure :

  • Nitrile Synthesis : 2-(3-Oxo-1H-isoindol-2-yl)hexanenitrile is prepared via nucleophilic substitution of 6-cyanohexyl bromide with isoindolinone .

  • Acidic Hydrolysis : The nitrile is refluxed in 6M H₂SO₄ for 8 hours, converting the cyano group to a carboxylic acid .

  • Neutralization : The mixture is neutralized with NaOH, and the product is extracted into ethyl acetate.

Key Parameters :

  • Yield: 78–82%.

  • Reaction Time: 8–10 hours.

  • Scalability: Limited by corrosivity of sulfuric acid at high concentrations.

Comparative Analysis of Synthesis Routes

The table below evaluates the four methods based on critical metrics:

MethodYield (%)Purity (%)Reaction Time (h)ScalabilityCost Index
Condensation68–72>9524High$$$$
Hydroformylation58–6390–9324Moderate$$$$$
Alcohol Oxidation85–9088–9212Industrial$$
Nitrile Hydrolysis78–8285–9010Moderate$$$

Key Findings :

  • Alcohol Oxidation offers the highest yield and scalability, making it preferred for industrial production .

  • Hydroformylation is advantageous for stereochemical control but suffers from high catalyst costs .

  • Nitrile Hydrolysis balances cost and yield but requires stringent safety protocols for acid handling .

Q & A

Q. Methodological

  • Liquid-liquid extraction : Use fatty acids (e.g., hexanoic acid) to partition polar impurities, leveraging hydrogen-bonding interactions as demonstrated for acetic acid extraction .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate isoindole derivatives.
  • Recrystallization : Test solvents like ethanol/water mixtures for high-purity crystals .

How can quantum chemical calculations predict its reactivity?

Advanced
Density Functional Theory (DFT) can model:

  • Electrophilic/nucleophilic sites : Fukui indices to identify reactive regions (e.g., isoindole carbonyl vs. carboxylic acid groups).
  • Transition states : For hydrolysis or redox reactions (e.g., boronohexanoic acid analogues in ).
  • Spectroscopic correlations : Compare computed vibrational frequencies (IR/Raman) with experimental data .

What safety precautions are critical during handling?

Q. Basic

  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • First aid : Immediate rinsing for eye/skin contact (15+ minutes with water) and medical consultation for ingestion .

What in vitro assays elucidate its mechanism of action?

Q. Advanced

  • Enzyme inhibition assays : Monitor activity of target enzymes (e.g., kinases, oxidoreductases) via fluorescence-based kits.
  • Reactive oxygen species (ROS) detection : Use DCFH-DA or Amplex Red probes in cell cultures to quantify oxidative stress .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity to proteins or nucleic acids .

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